![molecular formula C18H23N7S B6439234 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}pyridazine CAS No. 2548981-14-0](/img/structure/B6439234.png)
3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}pyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the synthesis of the individual rings (pyrazole, thiazole, and piperazine), followed by their functionalization and coupling . The exact synthetic route would depend on the desired final product and the available starting materials.Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The pyrazole, thiazole, and piperazine rings each contribute to the overall structure of the molecule, and the presence of multiple substituents on these rings adds further complexity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the various functional groups. For example, the pyrazole and thiazole rings might be expected to participate in reactions involving nucleophilic aromatic substitution, while the piperazine ring might be involved in reactions with acids or bases .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple nitrogen atoms might make it a potential ligand for metal ions .Wissenschaftliche Forschungsanwendungen
Antileishmanial and Antimalarial Activities
Pyrazole-bearing compounds, such as the one , are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . In a study, some hydrazine-coupled pyrazoles were synthesized and their structures were verified. The in vitro antileishmanial and in vivo antimalarial activities of these synthesized pyrazole derivatives were evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice, respectively . The results revealed that compound 13 displayed superior antipromastigote activity .
Organic Synthesis
1-cyanoacetyl-3,5-dimethylpyrazole is one of the most accessible azolides and has established itself as an effective cyanoacetylating agent . Over the past few years, a number of publications have appeared that open up new areas of the use of azolide 1 in organic synthesis . This includes the synthesis of 1-cyanoacetyl-3,5-dimethylpyrazole, novel cyanoacetylation reactions, and the formation of monoacylation products .
Cytotoxic Studies
These compounds have also been used in cytotoxic studies against human breast cancer cell line (MCF-7) . The newly synthesized novel derivatives were screened for their in vitro cell viability/cytotoxic studies against MCF-7 with various concentrations .
Wirkmechanismus
Target of Action
The primary targets of this compound are copper complexes . These complexes are involved in various biological processes, including the oxidation reaction of catechol to o-quinone . The compound also shows high affinity for αvβ6 integrin , a protein that plays a crucial role in cell adhesion and migration.
Mode of Action
The compound interacts with its targets through coordination to the metal . It provides one pyrazole sp2-nitrogen, one pyridine sp2-nitrogen, and one amine sp3-nitrogen, which are capable of coordinating to the metal . This interaction results in the formation of complexes that exhibit excellent catalytic activities .
Biochemical Pathways
The compound affects the oxidation pathway of catechol to o-quinone . This pathway is crucial in various biological processes, including the metabolism of certain organic substances. The compound’s interaction with copper complexes enhances the rate of this oxidation reaction .
Pharmacokinetics
The compound exhibits pharmacokinetic properties commensurate with inhaled dosing by nebulization . It has a long dissociation half-life (7 hours), very high solubility in saline at pH 7 (>71 mg/mL), and high affinity for αvβ6 integrin (pKi = 11) . These properties contribute to its bioavailability and efficacy.
Result of Action
The compound’s action results in the enhanced oxidation of catechol to o-quinone . This leads to changes at the molecular and cellular levels, impacting various biological processes. In addition, the compound exhibits potent antileishmanial and antimalarial activities , indicating its potential as a pharmacophore for the development of antileishmanial and antimalarial agents .
Action Environment
The action of the compound can be influenced by various environmental factors. For instance, the type of solvent contributes to the interaction and dilution of reactants in the solvent . Moreover, the composition ratios of ligands and metal salts, as well as the type of anion in the metal salt, impact the formation of complexes .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-[[4-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methyl]-2-methyl-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N7S/c1-13-10-14(2)25(22-13)18-5-4-17(20-21-18)24-8-6-23(7-9-24)11-16-12-26-15(3)19-16/h4-5,10,12H,6-9,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOAQZZFATGXTIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN=C(C=C2)N3CCN(CC3)CC4=CSC(=N4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}pyridazine |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.